

taranabant dose optimization weight loss efficacy

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Compound Focus: Taranabant

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Taranabant Fact Sheet

Drug Name: Taranabant **Therapy Class:** Selective Cannabinoid-1 (CB1) Receptor Inverse Agonist [1]
Proposed Indication: Treatment of obesity, in combination with diet and exercise [1] **Development Status:** Discontinued (Clinical development was halted in October 2008) [1] [2] **Primary Reason for Discontinuation:** Unfavorable risk-benefit profile due to dose-related adverse psychiatric and gastrointestinal events [3] [1] [4].

Dose Optimization, Efficacy & Safety Data

The following table summarizes key efficacy and safety data from a high-dose, 104-week Phase 3 study. The trial design was altered when higher doses were discontinued due to safety concerns [3] [4].

Table: Taranabant Efficacy and Safety in a 104-Week Phase 3 Trial

Dose Group	Mean Weight Change at Week 52 (kg) [3]	Mean Weight Change at Week 104 (Completers) (kg) [3]	Proportion of Patients Losing $\geq 5\%$ Body Weight at Week 52 [3]	Common Adverse Events & Discontinuation Notes
Placebo	-2.6 kg	-1.4 kg	Not Specified	Lower incidence of adverse events [3].
2 mg	-6.6 kg*	-6.4 kg*	Significantly higher vs. placebo	Increased incidence of GI and psychiatric AEs; deemed to have a more favorable risk-benefit profile than higher doses [3] [4].
4 mg	-8.1 kg*	-7.6 kg*	Significantly higher vs. placebo	Higher incidence of AEs; development discontinued during Year 2 [3].
6 mg	Discontinued during Year 1	N/A	N/A	Highest incidence of adverse events (including depression, anxiety, irritability); patients were down-dosed to 2 mg or placebo [3] [4].

Asterisk (*) denotes a statistically significant result ($P < 0.001$) compared to the placebo group.

Experimental Protocols & Mechanisms

For researchers investigating similar compounds, here are the key methodologies and mechanisms derived from **taranabant** studies.

1. Key Efficacy Assessment Protocol

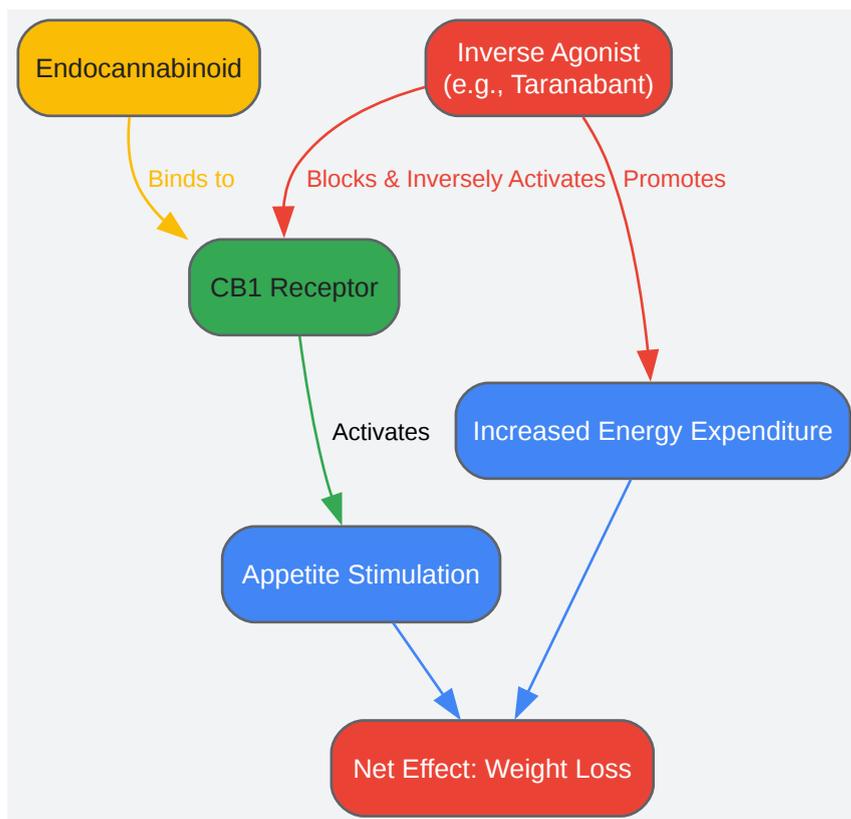
- **Trial Design:** Double-blind, randomized, placebo-controlled, parallel-group study [3].
- **Participants:** Adults with a Body Mass Index (BMI) between 27–43 kg/m²; approximately 51% had metabolic syndrome [3].

- **Intervention:** Once-daily oral administration of **taranabant** or placebo, in conjunction with a reduced-calorie diet [3] [5].
- **Primary Endpoint:** Change in body weight from baseline to week 52, often analyzed using a last observation carried forward (LOCF) method for missing data [3].
- **Secondary Endpoints:** Changes in waist circumference, lipid profiles, glycemic parameters, and the proportion of patients achieving $\geq 5\%$ or $\geq 10\%$ weight loss [3] [6].

2. Mechanism of Action & Signaling Pathway Taranabant is a centrally-acting inverse agonist of the cannabinoid CB1 receptor. Its weight-loss effects are mediated by:

- **Reduced Food Intake:** By blocking central CB1 receptors, it decreases appetite and increases satiety [5] [6].
- **Increased Energy Expenditure:** The drug increases energy expenditure and fat oxidation [5].

The diagram below illustrates this CB1 receptor signaling pathway and the pharmacological action of inverse agonists like **taranabant**.



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FAQs for Researchers

Q1: What was the primary safety concern that led to the discontinuation of taranabant? The development was halted due to a dose-dependent increase in adverse psychiatric and neurological events, including **anxiety, depression, and irritability** [3] [1] [4]. While the 2 mg dose showed some efficacy, the overall risk-benefit profile across the dose range was not favorable for further development.

Q2: What is the key takeaway for dose optimization of CB1 inverse agonists based on the taranabant program? The key lesson is the **narrow therapeutic window**. Higher doses (4 mg and 6 mg) provided marginally greater weight loss but led to a significant and unacceptable increase in adverse events, forcing their discontinuation [3] [4]. This suggests that for CB1 inverse agonists, finding a minimally effective dose is critical, and pushing for maximum efficacy can be counterproductive due to on-target CNS side effects.

Q3: How does taranabant's experience compare to other CB1 drugs? **Taranabant's** fate mirrored that of **rimonabant**, the first CB1 inverse agonist, which was also withdrawn from the market due to psychiatric side effects [7] [2]. This history underscored the challenge of targeting the central CB1 receptor. However, research continues into **peripherally-restricted CB1 antagonists** that aim to provide metabolic benefits without CNS-mediated side effects [7].

Key Takeaways for Troubleshooting

- **Central CB1 receptor targeting** with inverse agonists has consistently led to psychiatric adverse events, creating a high barrier for drug development.
- **Dose optimization is critical.** A slight efficacy gain from a higher dose may come with a disproportionate increase in toxicity.
- The field has since pivoted towards developing **peripherally-acting CB1 antagonists** and other modalities to avoid CNS-related side effects [7].

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